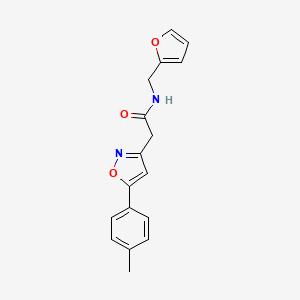

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-4-6-13(7-5-12)16-9-14(19-22-16)10-17(20)18-11-15-3-2-8-21-15/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBNJQRKDGEZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.

Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

Reduction: The isoxazole ring can be reduced to form the corresponding amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

Oxidation: Furan-2-carboxylic acid.

Reduction: The corresponding amine derivative.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of isoxazole- and acetamide-containing derivatives. Key structural analogs include:

Key Observations :

- Heterocyclic Cores : Compounds with isoxazole (e.g., ) versus thiadiazole (e.g., ) backbones exhibit distinct electronic and steric profiles, influencing receptor interactions.

- Linker Modifications : The presence of a thioether or imidazole linker (as in ) may enhance metabolic stability compared to simple acetamide derivatives.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Molecular Weight : Estimated at ~310–330 g/mol based on structural similarity to and .

- Melting Points : Thiadiazole-based acetamides (e.g., 5e–5m in ) exhibit melting points of 132–170°C, suggesting that isoxazole analogs may fall within a similar range.

- Lipophilicity : The p-tolyl group likely enhances lipophilicity compared to polar substituents like benzo[d][1,3]dioxol-5-yl .

Biological Activity

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of the p-tolyl group on the isoxazole ring enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 296.32 g/mol.

Biological Activity Overview

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anti-inflammatory Effects : Research indicates its potential to modulate inflammatory pathways.

- Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.

The biological activity of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The isoxazole ring can interact with enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may act on various receptors, influencing signal transduction pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Studies

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases .

Antitumor Activity

The cytotoxic effects of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide were tested on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide against multi-drug resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating chronic infections .

- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide resulted in decreased joint swelling and reduced levels of inflammatory markers, highlighting its therapeutic promise in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.